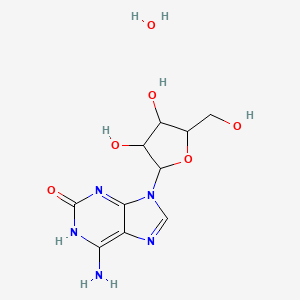
Isoguanosine Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoguanosine Hydrate is a compound with the CAS Number: 359436-55-8 . It has a molecular weight of 301.26 . The IUPAC name for this compound is 6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-2H-purin-2-one hydrate . It is a useful synthetic intermediate and a naturally occurring, biologically active isomer of guanosine .
Synthesis Analysis
The synthesis of Isoguanosine Hydrate has been reviewed in several papers . It is known to differ from guanosine by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of guanosine and isoguanosine .
Molecular Structure Analysis
The unique molecular structure of Isoguanosine Hydrate allows it to self-assemble into various supramolecular structures . This is due to the unique hydrogen bond acceptors and donor groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving Isoguanosine Hydrate are complex and involve several steps . The compound has been found to self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Physical And Chemical Properties Analysis
Isoguanosine Hydrate has a molecular weight of 301.26 . It is soluble in DMSO (Slightly), Water (Slightly, Heated, Sonicated) . The melting point is 237-241°C (dec.) .
Scientific Research Applications
Supramolecular Hydrogel Formation
Isoguanosine can self-assemble into various supramolecular structures, including hydrogels. These gels have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Ionophore Activity
The compound’s ability to transport ions across lipid membranes makes it valuable as an ionophore. This property is particularly useful in studying ion transport mechanisms and developing sensors .
Genetic Research
Isoguanosine’s unique base-pairing capabilities allow it to play a role in genetic research. It can be used to study DNA and RNA structures, as well as in the development of new genetic technologies .
Cancer Treatment
Research has indicated that isoguanosine has potential as an antitumor agent. Its ability to interact with cellular nucleic acids could lead to the development of novel cancer therapies .
Supramolecular Chemistry
The compound’s ability to form complex structures with other molecules makes it an important subject in the field of supramolecular chemistry. This has implications for the creation of new materials and nanotechnology applications .
Oxidative Damage Marker
Isoguanosine has been identified as a marker for oxidative damage in cells. This application is significant in the study of diseases related to oxidative stress and in the development of antioxidant therapies .
Mechanism of Action
Target of Action
Isoguanosine Hydrate (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG
Mode of Action
Like guanosine, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . This self-assembly is a result of the unique 2-amino and 6-carbonyl groups acting as a hydrogen bond donor and receptor, respectively .
Biochemical Pathways
It’s known that isog can self-assemble into various supramolecular structures , which could potentially interact with various biochemical pathways.
Result of Action
IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . .
Action Environment
It’s known that isog can self-assemble into various supramolecular structures in the presence of various cations , suggesting that the presence and type of cations in the environment could potentially influence isoG’s action.
Safety and Hazards
properties
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGKAOCZWFNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoguanosine Hydrate | |
CAS RN |
359436-55-8 |
Source


|
| Record name | Isoguanosine Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)

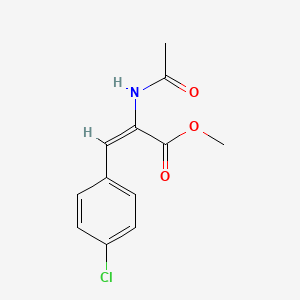
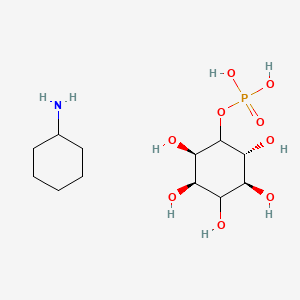
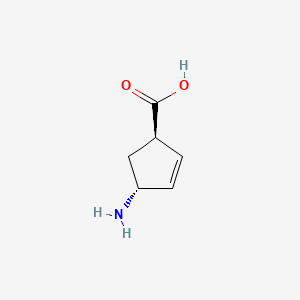
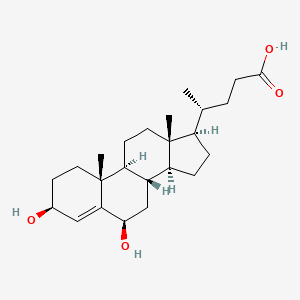
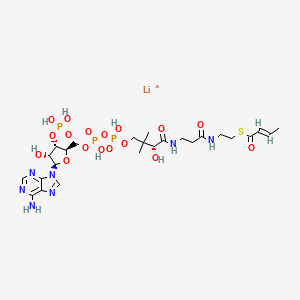
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)